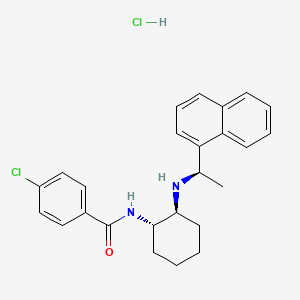

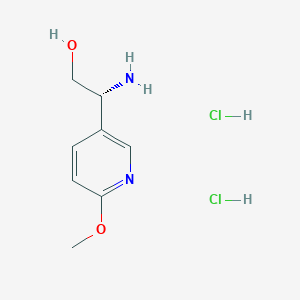

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride, also known as Ro 25-6981, is a selective antagonist of the glutamate receptor subunit NR2B. It has been widely used in scientific research to study the role of NR2B in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Charge Transfer Complexation Studies : The compound has been used in the study of charge transfer interactions. For instance, research on 5-amino-2-methoxypyridine, which has structural similarities, has been conducted to understand its interaction with electron acceptors like chloranilic acid in various solvents, providing insights into its stability and formation constants (Alghanmi & Habeeb, 2015).

Antimicrobial Activity Research : Diorganotin dichloride compounds, synthesized from substances including 3-aminopyridine derivatives, have been screened for their antimicrobial properties against multiple bacteria species. This research indicates potential applications in developing antibacterial agents (Al-Allaf, Al-Sham'a & Rashan, 1996).

Synthesis of Antimicrobial Compounds : Studies on pyridine derivatives, including those similar to (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride, have led to the synthesis of compounds with varying antimicrobial activities, highlighting its potential in the development of new antimicrobial agents (Patel, Agravat & Shaikh, 2011).

Catalytic Synthesis Processes : The compound has been used in catalytic synthesis processes. For example, an asymmetric synthesis process for (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride was developed using oxazaborolidine catalyzed borane reduction, demonstrating its use in complex chemical synthesis (Duquette, Zhang, Zhu & Reeves, 2003).

Structural Chemistry and Tautomerism : Investigations into the structure and tautomerism of hydroxypyridines, including derivatives of 2,4-dihydroxypyridine, contribute to understanding the structural dynamics and properties of compounds like this compound (Hertog & Buurman, 2010).

Mecanismo De Acción

Target of Action

Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYSHCLKSHGDJW-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2909155.png)

![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)

![5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2909170.png)

![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)